Cas no 81409-90-7 (Cabergoline)

Cabergoline is a potent dopamine receptor agonist with high selectivity for D2 receptors. Its primary therapeutic applications include the treatment of hyperprolactinemia and Parkinson’s disease. The compound exhibits a prolonged half-life, allowing for less frequent dosing compared to other ergot-derived agonists. Cabergoline’s strong binding affinity and specificity contribute to its efficacy in suppressing prolactin secretion, making it a preferred choice for managing prolactinomas. Additionally, its low incidence of side effects, such as reduced gastrointestinal disturbances compared to bromocriptine, enhances patient compliance. The drug’s stability and predictable pharmacokinetics further support its clinical utility in long-term therapy regimens.
Cabergoline structure
Cabergoline structure
Product name:Cabergoline
CAS No:81409-90-7
MF:C26H37N5O2
Molecular Weight:451.604285955429
MDL:MFCD00867887
CID:60335
PubChem ID:54746

Cabergoline 化学的及び物理的性質

名前と識別子

    • Cabergoline
    • 6-Allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)ergoline-8-carboxamide
    • (6aR,9R,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
    • FCE-21336
    • 1-[(6-Allylergoline-8β-yl)carbonyl]-1-[3-(dimethylamino)-propyl]-3-ethylurea
    • Cabaser
    • Cabaseril
    • Cabergolina
    • Cabergolina [Spanish]
    • Cabergolinum
    • Cabergolinum [Latin]
    • Dostinex
    • Dostinex(R)
    • Galastop
    • Galastop(R)
    • N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-8g-ergoline-8-carboxamide
    • AB01275484-01
    • CABERGOLINE [JAN]
    • N04BC06
    • UNII-LL60K9J05T
    • N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6-allyl-ergoline-8beta-carboxamide
    • FCE-21336FCE-21336
    • CABERGOLINE [MI]
    • FCE 21336
    • Ergoline-8-carboxamide, N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propen-1-yl)-, (8beta)-
    • MS-28208
    • (8beta)-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide
    • 6-allyl-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-ergoline-8beta-carboxamide
    • MFCD00867887
    • HY-15296
    • 1-[3-(dimethylamino)propyl]-3-ethyl-1-{[(2R,4R,7R)-6-(prop-2-en-1-yl)-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(16),9,12,14-tetraen-4-yl]carbonyl}urea
    • HMS2090A09
    • CABERGOLINE [USP-RS]
    • SR-05000001493-2
    • BIDD:GT0775
    • CABERGOLINE (USP-RS)
    • BRD-K86882815-001-01-6
    • CG-101
    • DTXCID502719
    • Tox21_112589
    • Q423308
    • CABERGOLINE (USP MONOGRAPH)
    • NCGC00167821-01
    • Cabaser (TN)
    • Ergoline-8-carboxamide, N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-, (8-beta)-
    • Tox21_112589_1
    • BDBM50426497
    • Cabergoline (JAN/USP/INN)
    • Cabergoline, European Pharmacopoeia (EP) Reference Standard
    • C08187
    • SCHEMBL42292
    • Caberlin
    • CHEBI:3286
    • CABERGOLINE [INN]
    • Cabergoline (USAN:USP:INN:BAN)
    • NS00001091
    • (8beta)-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-prop-2-en-1-ylergoline-8-carboxamide
    • (8beta)-N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-ergoline-8-carboxamide
    • CABERGOLINE [MART.]
    • F17353
    • (6aR,9R,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
    • GTPL37
    • CABERGOLINE (EP MONOGRAPH)
    • SR-05000001493-1
    • (9R,10aR)-7-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinoline-9-carboxamide
    • NCGC00344544-01
    • BRN 6020775
    • DB00248
    • 1-ethyl-3-(3'-dimethylamionpropyl)-2-(6'-allylergoline-8'beta-carbonyl)urea
    • (8R)-6-allyl-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)ergoline-8-carboxamide
    • 1-[(6-allylergoline-8beta-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea
    • Cabergoline, >=98% (HPLC)
    • Sogilen
    • Dostinex (TN)
    • ERGOLINE-8.BETA.-CARBOXAMIDE, N-(3-(DIMETHYLAMINO)PROPYL)-N-((ETHYLAMINO)CARBONYL)-6-(2-PROPENYL)-
    • Cabergoline; 1-Ethyl-3-[3-(dimethylamino)propyl]-3-[[(6aR,9R,10aR)-7-(prop-2-enyl)-4,6,6a,7,8,9,10,10a-octahydroindolo[4,3-fg]quinolin-9-yl]carbonyl]urea
    • EN300-19767804
    • 1-[(6-Allylergoline-8beta-yl)carbonyl]-1-[3-(dimethylamino)-propyl]-3-ethylurea
    • CABERGOLINE (EMA EPAR VETERINARY)
    • CABERGOLINE [USAN]
    • CHEMBL1201087
    • DTXSID6022719
    • 1-((6-Allylergolin-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
    • LL60K9J05T
    • AKOS015961587
    • s5842
    • (8beta)-N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-ergoline-8-carboxamide
    • KORNTPPJEAJQIU-KJXAQDMKSA-N
    • (8beta)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-6-(prop-2-en-1-yl)ergoline-8-carboxamide
    • 1-[3-(dimethylamino)propyl]-3-ethyl-1-[(2R,4R,7R)-6-(prop-2-en-1-yl)-6,11-diazatetracyclo[7.6.1.0^{2,7}.0^{12,16}]hexadeca-1(15),9,12(16),13-tetraene-4-carbonyl]urea
    • Cabergolinum (Latin)
    • G02CB03
    • CABERGOLINE [WHO-DD]
    • 1-((6-allylergoline-8beta-yl)carbonyl)-1-(3-(dimethylamino)propyl)-3-ethylurea
    • HMS3886H05
    • Cabergoline 1000 microg/mL in Acetonitrile
    • Cabergoline [USAN:USP:INN:BAN]
    • Cabergoline, United States Pharmacopeia (USP) Reference Standard
    • D00987
    • CABERGOLINE [EP MONOGRAPH]
    • 81409-90-7
    • SR-05000001493
    • AC-26126
    • CABERGOLINE (MART.)
    • CABERGOLINE [VANDF]
    • (8R)-6-allyl-N-(3-(dimethylamino)propyl)-N-(ethylcarbamoyl)ergoline-8-carboxamide
    • 1-Ethyl-3-(3'-dimethylaminopropyl)-3-(6'-allylergoline-8'beta-carbonyl)urea
    • CABERGOLINE [EMA EPAR VETERINARY]
    • CABERGOLINE [ORANGE BOOK]
    • Ergoline-8beta-carboxamide, N-(3-(dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-(2-propenyl)-
    • CAS-81409-90-7
    • CABERGOLINE [USP MONOGRAPH]
    • ETHYL4-METHYL-2-PYRIDIN-3-YL-1,3-THIAZOLE-5-CARBOXYLATE
    • 1-[(6-allylergolin-8beta-yl)carbonyl]-1-[3-(dimethylamino)propyl]-3-ethylurea
    • Velactis
    • (8β)-N-[3-(Dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propen-1-yl)ergoline-8-carboxamide (ACI)
    • Ergoline-8-carboxamide, N-[3-(dimethylamino)propyl]-N-[(ethylamino)carbonyl]-6-(2-propenyl)-, (8β)- (9CI)
    • Cabergoline (JP18/USP/INN)
    • BRD-K86882815-001-03-2
    • MDL: MFCD00867887
    • インチ: 1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21-,23-/m1/s1
    • InChIKey: KORNTPPJEAJQIU-KJXAQDMKSA-N
    • SMILES: C(N1C[C@H](C(=O)N(CCCN(C)C)C(=O)NCC)C[C@@H]2C3C=CC=C4C=3C(=CN4)C[C@@H]12)C=C

計算された属性

  • 精确分子量: 451.29500
  • 同位素质量: 451.294725
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 11
  • 複雑さ: 713
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • 互变异构体数量: 2
  • XLogP3: 3.4
  • Surface Charge: 0
  • トポロジー分子極性表面積: 71.7

じっけんとくせい

  • Color/Form: White crystalline solid
  • 密度みつど: 1.2±0.1 g/cm3
  • ゆうかいてん: 102-104°C
  • Boiling Point: Not available
  • フラッシュポイント: Not available
  • Refractive Index: 1.594
  • Solubility: DMSO: ≥10mg/mL
  • PSA: 71.68000
  • LogP: 3.52270
  • じょうきあつ: Not available

Cabergoline Security Information

Cabergoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TargetMol Chemicals
T14853-50 mg
Cabergoline
81409-90-7 99.92%
50mg
¥ 3,567 2023-07-11
TRC
C050000-5mg
Cabergoline
81409-90-7
5mg
$ 119.00 2023-09-08
TRC
C050000-25mg
Cabergoline
81409-90-7
25mg
$ 368.00 2023-04-18
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5124-1mg
Cabergoline
81409-90-7 98%
1mg
¥1340.00 2023-09-10
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14853-10 mg
Cabergoline
81409-90-7 99.92%
10mg
¥1477.00 2022-04-26
ChemScence
CS-2804-5mg
Cabergoline
81409-90-7 99.80%
5mg
$96.0 2022-04-26
TRC
C050000-100mg
Cabergoline
81409-90-7
100mg
$ 1143.00 2023-04-18
DC Chemicals
DC9423-1 g
Cabergoline
81409-90-7 >98%
1g
$3200.0 2022-03-01
ChemScence
CS-2804-50mg
Cabergoline
81409-90-7 99.80%
50mg
$558.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T14853-1 mL * 10 mM (in DMSO)
Cabergoline
81409-90-7 99.92%
1 mL * 10 mM (in DMSO)
¥867.00 2022-04-26

Cabergoline 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Cuprous chloride Solvents: Dichloromethane ;  20 h, 35 - 40 °C; 40 °C → 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, 25 °C; 15 min, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1.5 h, 75 - 80 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate ,  Water ;  pH 10, 25 °C
Reference
A process for the preparation of cabergoline
Chatterjee, Pranab; et al, IP.com Journal, 2007, 7,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
A Practical Synthesis of Cabergoline
Ashford, Scott W.; et al, Journal of Organic Chemistry, 2002, 67(20), 7147-7150

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Triethylamine ,  Trimethylsilyl triflate Solvents: Dichloromethane ;  -5 °C; 1 h, -5 - 0 °C; 24 h, 18 - 20 °C
1.2 24 h, 15 - 20 °C
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  30 min, 0 - 5 °C; 1.5 h, 0 - 5 °C
Reference
Process for producing cabergoline and related compounds and novel intermediates therefor
, Israel, , ,

Cabergoline Raw materials

Cabergoline Preparation Products

Cabergoline Suppliers

Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
(CAS:81409-90-7)Cabergoline
注文番号:ML 2024-60
在庫ステータス:0
はかる:1G~1KG~25KG
Purity:99%
Pricing Information Last Updated:Thursday, 31 October 2024 16:42
Price ($):0

Cabergoline 関連文献

Cabergolineに関する追加情報

Cabergoline: A Comprehensive Overview

Cabergoline, also known by its CAS number 81409-90-7, is a potent and selective dopamine agonist that has garnered significant attention in the medical and scientific communities. This compound is primarily used in the treatment of conditions such as Parkinson's disease, hyperprolactinemia, and certain types of pituitary tumors. Its mechanism of action involves stimulating dopamine receptors, particularly the D2 subtype, which plays a crucial role in modulating various physiological processes.

The chemical structure of Cabergoline is characterized by a unique bicyclic framework that contributes to its high affinity for dopamine receptors. This structural feature not only enhances its therapeutic efficacy but also minimizes off-target effects, making it a preferred choice for clinicians. Recent studies have explored the potential of Cabergoline in treating other neurological disorders, such as restless legs syndrome (RLS), further expanding its clinical applications.

One of the most notable advancements in the research of Cabergoline involves its role in neuroprotection. Emerging evidence suggests that this compound may possess antioxidant properties, which could help mitigate oxidative stress—a key factor in the progression of neurodegenerative diseases like Parkinson's. These findings have sparked interest in exploring Cabergoline as a potential preventive agent against such conditions.

In addition to its pharmacological properties, the synthesis and manufacturing of Cabergoline have been optimized to ensure consistent quality and bioavailability. Modern production techniques focus on improving the compound's solubility and stability, which are critical for its effectiveness as an oral medication. This has led to the development of formulations that offer sustained release, enhancing patient compliance and treatment outcomes.

The safety profile of Cabergoline has been extensively studied, with research indicating that it is generally well-tolerated at recommended doses. However, like all medications, it is not without potential side effects. Common adverse reactions include nausea, dizziness, and orthostatic hypotension. Long-term use has been associated with a risk of cardiac valvulopathy, a condition characterized by abnormal thickening of heart valves. Ongoing research aims to better understand these risks and develop strategies to minimize them.

Recent clinical trials have also investigated the efficacy of Cabergoline in combination with other therapies for treating Parkinson's disease. These studies suggest that such combinations may offer synergistic benefits, improving motor symptoms while reducing the need for higher doses of individual medications. This approach could potentially enhance quality of life for patients while mitigating side effects.

The versatility of Cabergoline extends beyond its medical applications. Researchers are exploring its potential in veterinary medicine, particularly in treating conditions analogous to human hyperprolactinemia in animals. This interdisciplinary approach highlights the compound's broad applicability across different species and medical fields.

In conclusion, Cabergoline, with its CAS number 81409-90-7, remains a cornerstone in the treatment of dopamine-related disorders. Its unique pharmacological properties, coupled with ongoing research into new applications and formulations, ensure that it will continue to play a vital role in both human and veterinary medicine for years to come.

おすすめ記事

推奨される供給者
atkchemica
(CAS:81409-90-7)Cabergoline
CL3691
Purity:95%+
はかる:1g/5g/10g/100g
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:81409-90-7)Cabergoline
A852993
Purity:99%/99%/99%
はかる:25mg/50mg/100mg
Price ($):271.0/416.0/593.0